
N'-phenyl-3-(trifluoromethyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-phenyl-3-(trifluoromethyl)benzohydrazide” is a chemical compound with the molecular formula C14H11F3N2O . It has an average mass of 280.245 Da and a monoisotopic mass of 280.082336 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 3-(Trifluoromethyl)phenylhydrazine can be prepared by the reduction of 3-(trifluoromethyl)phenyldiazonium chloride . This compound may be used in the synthesis of N-2-diphenylhydrazinecarboxamides and N-2-diphenylhydrazine carbothioamides .Molecular Structure Analysis
The molecular structure of “N’-phenyl-3-(trifluoromethyl)benzohydrazide” has been analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Mécanisme D'action
Target of Action
N’-phenyl-3-(trifluoromethyl)benzohydrazide is a type of Succinate Dehydrogenase Inhibitor (SDHI) . Succinate dehydrogenase is an enzyme complex that plays a crucial role in the citric acid cycle, which is essential for cellular respiration .
Mode of Action
The compound interacts with its target, succinate dehydrogenase, by binding to the ubiquinone-binding region of the enzyme . This binding inhibits the enzyme’s activity, disrupting the citric acid cycle and energy production within the cell .
Biochemical Pathways
The primary biochemical pathway affected by N’-phenyl-3-(trifluoromethyl)benzohydrazide is the citric acid cycle, also known as the Krebs cycle . By inhibiting succinate dehydrogenase, the compound disrupts this cycle, leading to a decrease in ATP production and an increase in reactive oxygen species .
Pharmacokinetics
Given its molecular weight of 28025 , it is likely to have good bioavailability.
Result of Action
The inhibition of succinate dehydrogenase by N’-phenyl-3-(trifluoromethyl)benzohydrazide leads to a disruption in energy production within the cell . This can result in cell death, making the compound potentially useful as a fungicide .
Avantages Et Limitations Des Expériences En Laboratoire
N'-phenyl-3-(trifluoromethyl)benzohydrazide has several advantages for use in laboratory experiments. It is easy to synthesize, has high purity, and exhibits low toxicity. However, this compound has some limitations, including its low solubility in water and its stability in acidic conditions.
Orientations Futures
N'-phenyl-3-(trifluoromethyl)benzohydrazide has shown great potential for use in various fields, and there are several future directions for research on this compound. One area of future research is the development of this compound-based materials with unique properties. Another area of research is the investigation of this compound as a potential therapeutic agent for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of N'-phenyl-3-(trifluoromethyl)benzohydrazide involves the reaction of 3-(trifluoromethyl)benzohydrazide with phenylboronic acid in the presence of a palladium catalyst. This reaction produces this compound in high yields and purity. The synthesis of this compound is a straightforward process that can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N'-phenyl-3-(trifluoromethyl)benzohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antifungal properties. This compound has also been investigated for its potential use as a diagnostic tool for cancer detection. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions in water.
Safety and Hazards
Safety data sheets recommend avoiding dust formation, not getting the compound in eyes, on skin, or on clothing, and using only under a chemical fume hood . It is also advised not to breathe the dust, vapor, mist, or gas, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .
Propriétés
IUPAC Name |
N'-phenyl-3-(trifluoromethyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)11-6-4-5-10(9-11)13(20)19-18-12-7-2-1-3-8-12/h1-9,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSXYJWTGPXCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2912284.png)

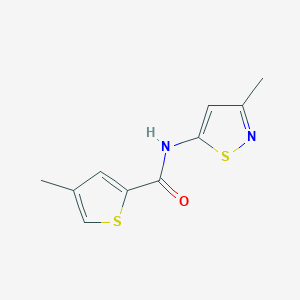
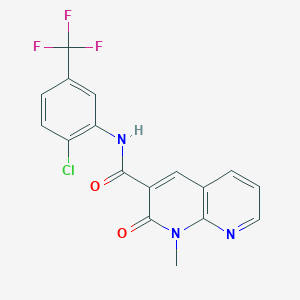
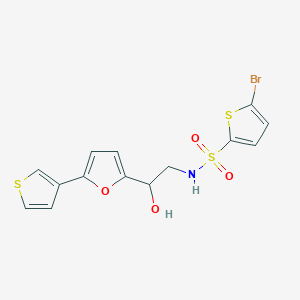
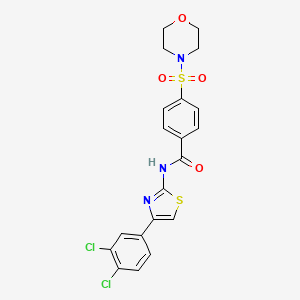


![1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2912296.png)
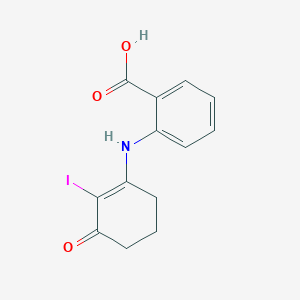
![N-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2912298.png)
![3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2912301.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-chloro-N-cyclopentylpyridine-3-carboxamide](/img/structure/B2912304.png)